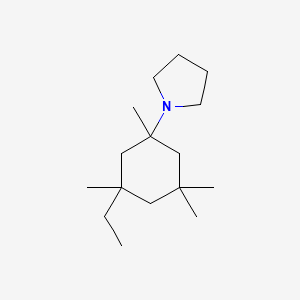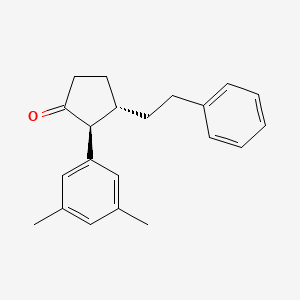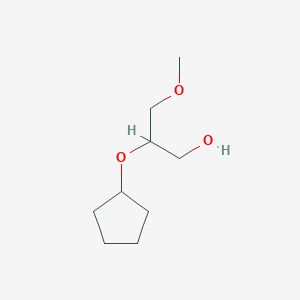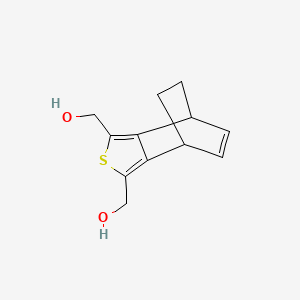
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol is an organic compound that belongs to the class of benzothiadiazoles
Vorbereitungsmethoden
The synthesis of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of benzo[c][1,2,5]thiadiazole as a core structure, which is then modified through various chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, making it an effective electron donor or acceptor. This property is particularly useful in applications such as organic electronics and photovoltaics, where efficient charge transfer is essential[4][4].
Vergleich Mit ähnlichen Verbindungen
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol can be compared with other similar compounds such as:
4,7-Dibromo-2,1,3-benzothiadiazole: Known for its use in the synthesis of light-emitting diodes and conducting polymers.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Used as a fluorescent sensor and in photovoltaic applications.
The uniqueness of this compound lies in its specific structural features that allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
630130-87-9 |
|---|---|
Molekularformel |
C12H14O2S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-4-thiatricyclo[5.2.2.02,6]undeca-2,5,8-trien-3-yl]methanol |
InChI |
InChI=1S/C12H14O2S/c13-5-9-11-7-1-2-8(4-3-7)12(11)10(6-14)15-9/h1-2,7-8,13-14H,3-6H2 |
InChI-Schlüssel |
ARSLQGYHRXMLHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C3=C(SC(=C23)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


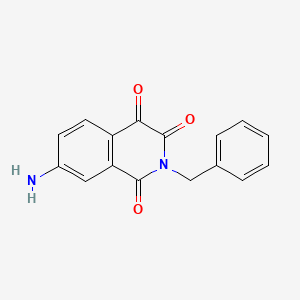
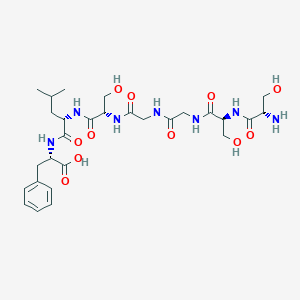

![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
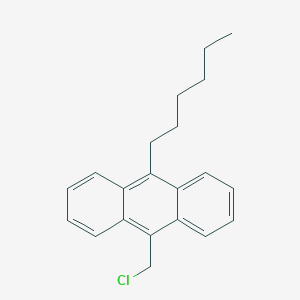

![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)

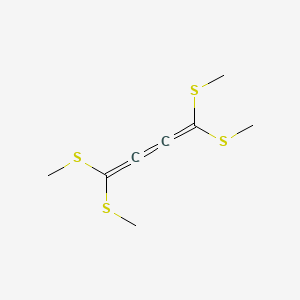
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
